One of the main areas of scientific research on felypressin concerns its use as a vasoconstrictor in local anesthetic solutions. Local anesthetics are medications that numb a specific area of the body. Vasoconstrictors are often added to these solutions to help localize the anesthetic effect and prolong its duration [].
Felypressin works by causing blood vessels to constrict, which reduces blood flow to the area where the local anesthetic is injected. This can be beneficial because it allows the anesthetic to stay in place for a longer period of time, potentially reducing the amount of anesthetic needed and minimizing the risk of systemic absorption [].
Felypressin is a synthetic nonapeptide that serves as a vasoconstrictor and is chemically related to vasopressin, a hormone produced by the posterior pituitary gland. It consists of a sequence of amino acids, specifically cysteinyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide. A notable feature of its structure is the disulfide bridge connecting two cysteine residues, which stabilizes the molecule. Felypressin is primarily used in dental anesthesia as an alternative to adrenaline (epinephrine) to achieve localized vasoconstriction without significant cardiovascular side effects .
Felypressin exhibits several biological activities:
Felypressin can be synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. The process typically involves:
Felypressin is primarily utilized in medical and dental settings:
Studies have indicated that felypressin interacts selectively with vasopressin V1 receptors without significant interaction with adrenergic receptors. This selectivity helps reduce cardiovascular side effects commonly associated with sympathomimetic agents like adrenaline. Research also suggests that felypressin may enhance pressor responses through central mechanisms involving the area postrema and may influence baroreceptor sensitivity .
Felypressin shares structural and functional similarities with several other peptides, particularly those related to vasopressin. Here are some comparable compounds:
| Compound | Structure Relation | Primary Use | Unique Features |
|---|---|---|---|
| Vasopressin | Parent compound | Antidiuretic hormone | Strong antidiuretic effects |
| Terlipressin | Vasopressin analog | Treatment of esophageal varices | Longer half-life than vasopressin |
| Desmopressin | Modified vasopressin | Diabetes insipidus treatment | Minimal pressor activity |
| Lypressin | Natural analog | Antidiuretic agent | Less potent than vasopressin |
Felypressin's uniqueness lies in its greater vasoconstrictor activity relative to its antidiuretic effects compared to these similar compounds. This makes it particularly useful in specific medical applications where localized vascular control is desired without significant systemic impact .
Felypressin, a synthetic nonapeptide, was first synthesized in the mid-20th century as part of efforts to develop vasopressin analogs with reduced antidiuretic activity and enhanced vasoconstrictive properties. Derived from arginine vasopressin (AVP), felypressin emerged through structural modifications pioneered by Boisonnas and Guttman, who replaced tyrosine residues at position 2 with phenylalanine and lysine at position 8. This innovation aimed to minimize oxytocin-like and antidiuretic effects while retaining peripheral vasoconstriction capabilities. Early pharmacological studies in the 1960s confirmed its selective vasopressor activity, positioning it as a safer alternative to catecholamine-based vasoconstrictors like epinephrine in clinical settings.
Felypressin is systematically named L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysyl-glycinamide (1→6)-disulfide, reflecting its cyclic disulfide bridge between cysteine residues at positions 1 and 6. Its molecular formula is $$ \text{C}{46}\text{H}{65}\text{N}{13}\text{O}{11}\text{S}_{2} $$, with a molar mass of 1,040.23 g/mol. Common synonyms include octapressin and PLV-2, while its CAS registry number is 56-59-7. Classified as a vasopressin V1 receptor agonist, it belongs to the peptide hormone family and is structurally categorized as a non-catecholamine vasoconstrictor.
Felypressin occupies a unique niche among vasopressin analogs due to its receptor specificity and modified pharmacological profile. Unlike endogenous vasopressin, which activates V1a, V1b, and V2 receptors, felypressin exhibits preferential binding to V1a receptors on vascular smooth muscle cells, inducing vasoconstriction without significant antidiuretic or uterotonic effects. Comparative studies highlight its structural distinctions:
| Feature | Vasopressin | Felypressin |
|---|---|---|
| Position 2 residue | Tyrosine | Phenylalanine |
| Position 8 residue | Arginine | Lysine |
| Primary receptor target | V1a, V2, V1b | V1a |
| Antidiuretic activity | High | Minimal |
This selective binding reduces systemic side effects, making it advantageous for localized applications.
Felypressin’s primary research significance lies in its hemostatic and vasoconstrictive properties, particularly in dental and surgical contexts. Studies demonstrate its efficacy in prolonging the action of local anesthetics like prilocaine by reducing systemic absorption through peripheral vasoconstriction. Unlike epinephrine, felypressin does not interact with adrenergic receptors, minimizing cardiovascular risks such as tachycardia or hypertension. Recent investigations explore its potential in managing conditions requiring precise vascular control, such as endoscopic procedures and hemorrhagic shock models.
Felypressin is characterized by the molecular formula C46H65N13O11S2 [1] [2] [3]. The compound possesses a molecular weight of 1040.22 grams per mole, with computational determinations providing precise values of 1040.2 grams per mole [3] [4]. The exact mass has been determined to be 1039.4368 grams per mole, while the monoisotopic mass is calculated at 1039.436792 grams per mole [2] [6]. These molecular parameters reflect the complex peptidic nature of felypressin as a synthetic nonapeptide compound [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C46H65N13O11S2 [1] |
| Molecular Weight (g/mol) | 1040.22 [4] [5] |
| Exact Mass (g/mol) | 1039.4368 [6] |
| Monoisotopic Mass (g/mol) | 1039.436792 [2] |
| CAS Registry Number | 56-59-7 [4] [7] |
| EINECS Number | 200-282-7 [7] |
Felypressin is a synthetic nonapeptide comprising nine amino acid residues arranged in a specific sequence [1] [3]. The peptide sequence consists of cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequential order [1] [9]. The complete amino acid sequence can be represented as H-Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 [7]. Each amino acid component exists in the L-configuration, maintaining the stereochemical integrity characteristic of naturally occurring peptides [2] [4].
| Position | Amino Acid | Three Letter Code | Single Letter Code |
|---|---|---|---|
| 1 | L-Cysteine | Cys | C [6] |
| 2 | L-Phenylalanine | Phe | F [6] |
| 3 | L-Phenylalanine | Phe | F [6] |
| 4 | L-Glutamine | Gln | Q [6] |
| 5 | L-Asparagine | Asn | N [6] |
| 6 | L-Cysteine | Cys | C [6] |
| 7 | L-Proline | Pro | P [6] |
| 8 | L-Lysine | Lys | K [6] |
| 9 | Glycinamide | Gly-NH2 | G [6] |
The structural integrity of felypressin is maintained through a critical disulfide bridge connecting the two cysteine residues located at positions 1 and 6 [1] [3] [9]. This intramolecular disulfide bond forms a cyclic structure between Cys1 and Cys6, creating a stabilizing constraint that is essential for the molecule's three-dimensional conformation . The disulfide bridge configuration follows the pattern of natural vasopressin analogues, with the sulfur-sulfur bond providing conformational rigidity to the peptide backbone [9] .
The presence of the disulfide bridge between cysteine residues at positions 1 and 6 imposes significant conformational constraints on the felypressin molecule [9] . The cyclic nature created by this disulfide bond influences the secondary structure by restricting the flexibility of the peptide chain and promoting specific turn conformations [9]. The tertiary structure is characterized by the spatial arrangement of amino acid side chains, particularly the aromatic rings of the two phenylalanine residues at positions 2 and 3, which contribute to the overall molecular architecture [1] [3]. The proline residue at position 7 introduces additional conformational rigidity due to its unique cyclic structure [6] [9].
Felypressin demonstrates distinct solubility patterns across different solvents [7] [16]. The compound exhibits free solubility in water, making it readily dissolvable in aqueous environments [7] [16]. This water solubility is attributed to the polar nature of the peptide structure and the presence of multiple hydrogen bonding sites [16] [17]. In contrast, felypressin shows practical insolubility in organic solvents, specifically being practically insoluble in both acetone and ethanol at ninety-six percent concentration [7] [16]. The compound also dissolves in dilute solutions of alkali hydroxides, indicating pH-dependent solubility characteristics [7].
Felypressin demonstrates stability under normal storage conditions when maintained appropriately [16] [17]. The compound remains stable in powder form when stored at temperatures of minus eighty degrees Celsius for extended periods up to two years [5]. Alternative storage at minus twenty degrees Celsius provides stability for one year duration [5]. The compound shows chemical stability under normal atmospheric conditions but requires protection from moisture, heat, and light exposure [16] [17]. Decomposition occurs when heated to elevated temperatures, with thermal degradation beginning above 197 degrees Celsius [7] [16].
The spectroscopic characteristics of felypressin reflect its peptidic nature and specific amino acid composition [7]. The molecule contains multiple chromophoric groups, particularly the aromatic rings present in the two phenylalanine residues, which contribute to its ultraviolet absorption properties [1] [3]. Nuclear magnetic resonance spectroscopy reveals the complex proton environment created by the diverse amino acid side chains and the conformational constraints imposed by the disulfide bridge [9] . Infrared spectroscopy identifies characteristic amide bond vibrations consistent with the peptide backbone structure [7].
Thermal analysis of felypressin reveals a decomposition temperature exceeding 197 degrees Celsius, at which point the molecule undergoes degradation rather than clean melting [7] [16]. The predicted boiling point has been calculated at 1571.3 plus or minus 65.0 degrees Celsius, though this represents a theoretical value given the compound's thermal instability [7]. The density of felypressin has been predicted at 1.288 plus or minus 0.06 grams per cubic centimeter [7]. Thermal stability studies indicate that the compound maintains structural integrity at physiological temperatures but becomes unstable under elevated thermal conditions [16] [17].
The disulfide bridge in felypressin represents the primary site for oxidation-reduction reactions [22]. Under oxidizing conditions, the disulfide bond can undergo further oxidation to form sulfoxides or sulfones, though such modifications typically result in loss of biological activity . Reduction of the disulfide bridge using agents such as dithiothreitol leads to cleavage of the sulfur-sulfur bond, yielding free thiol groups and disrupting the cyclic structure essential for molecular integrity [12]. The reduction process is reversible under appropriate oxidizing conditions, allowing reformation of the disulfide bridge through air oxidation or chemical oxidation methods [7] .
Felypressin demonstrates susceptibility to hydrolytic degradation under specific conditions [22]. The peptide bonds within the molecule can undergo hydrolysis in the presence of strong acids or bases, leading to fragmentation of the peptide chain . Enzymatic hydrolysis by peptidases and proteases represents a significant degradation pathway under biological conditions [22] [26]. The amide bonds are particularly vulnerable to hydrolytic attack, with the terminal glycinamide residue being especially susceptible to hydrolytic cleavage [7] .
Felypressin undergoes specific chemical reactions with various reagents depending on the reactive sites present in its structure [25]. Strong bases and strong acids are identified as incompatible materials that can cause chemical degradation [16]. The amino groups present in lysine and the terminal regions can react with derivatizing agents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in analytical procedures [31]. Oxidizing agents such as hydrogen peroxide can modify the disulfide bridge, while reducing agents like dithiothreitol specifically target the sulfur-sulfur bond [12].
Felypressin contains eight defined stereocenters, reflecting the stereochemical complexity inherent in its peptidic structure [2] [25]. All amino acid residues in felypressin exist in the L-configuration, consistent with natural peptide stereochemistry [2] [4]. The defined atom stereocenter count of eight indicates the presence of multiple chiral centers throughout the molecule, primarily located at the alpha-carbon positions of each amino acid residue [2] [25]. The compound exhibits no undefined atom stereocenters and no defined or undefined bond stereocenters, indicating complete stereochemical definition [2] [25]. The stereochemical configuration is critical for biological activity and structural integrity of the molecule [31].
Felypressin can be formulated as various salt forms to enhance stability and solubility characteristics [28] [29]. The acetate salt form represents one documented variant, with felypressin acetate being utilized in research and pharmaceutical applications [4] [28]. Salt formation typically involves the basic amino groups present in the lysine residue and the amino terminus, which can be protonated to form ionic species requiring counterions for electrical neutrality [29] [32]. Common counterions used in pharmaceutical salt formation include chloride, acetate, and other pharmaceutically acceptable anions [32]. The selection of appropriate counterions influences the physical and chemical properties of the resulting salt form [29] [32].